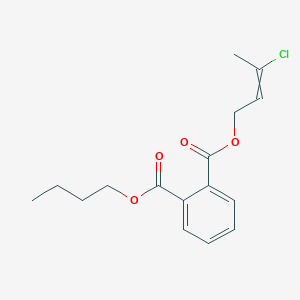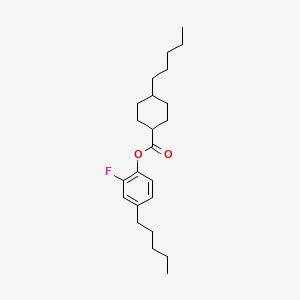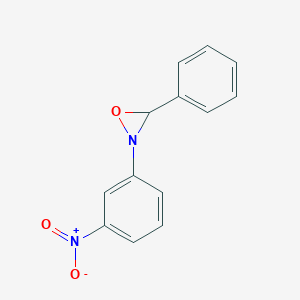![molecular formula C17H37NS2Sn B14355681 N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine CAS No. 92278-29-0](/img/structure/B14355681.png)
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine is an organotin compound characterized by the presence of a stannyl group (tributylstannyl) attached to a sulfanylcarbonothioyl moiety, which is further linked to a butan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine typically involves the reaction of tributylstannyl chloride with a suitable thiocarbonyl compound, followed by the introduction of the butan-1-amine group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions. Common solvents used in the synthesis include dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The thiocarbonyl group can be reduced to form corresponding thiols.
Substitution: The stannyl group can participate in nucleophilic substitution reactions, replacing the stannyl moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include organotin oxides, thiols, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine involves its interaction with molecular targets through its stannyl and thiocarbonyl groups. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their function. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}pentan-1-amine
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}hexan-1-amine
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}heptan-1-amine
Uniqueness
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine is unique due to its specific chain length and the presence of the butan-1-amine group, which can influence its reactivity and biological activity. The combination of the stannyl and thiocarbonyl moieties also provides distinct chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
92278-29-0 |
|---|---|
Fórmula molecular |
C17H37NS2Sn |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
tributylstannyl N-butylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.3C4H9.Sn/c1-2-3-4-6-5(7)8;3*1-3-4-2;/h2-4H2,1H3,(H2,6,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
SZMCHLFXHIWTFK-UHFFFAOYSA-M |
SMILES canónico |
CCCCNC(=S)S[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


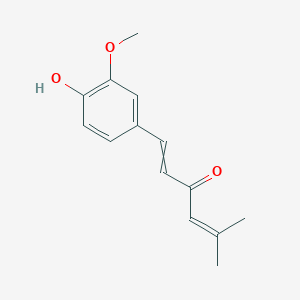
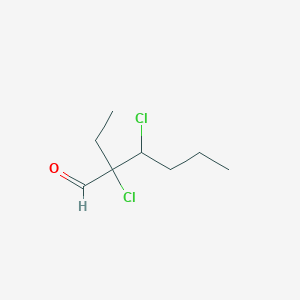
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)

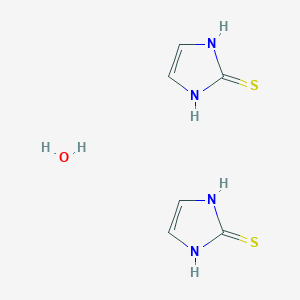
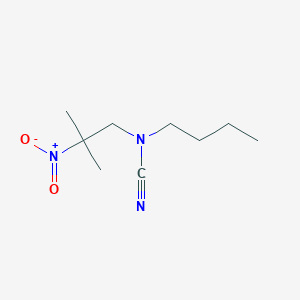
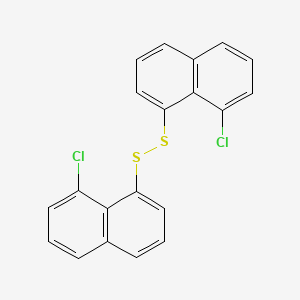
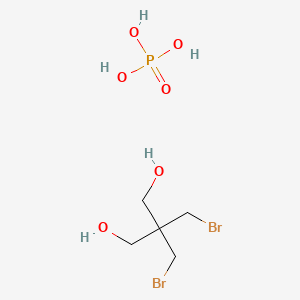
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
